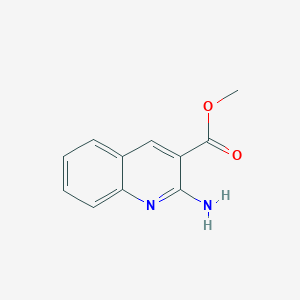

Methyl 2-aminoquinoline-3-carboxylate

Vue d'ensemble

Description

Methyl 2-aminoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be employed to facilitate the reaction .

Analyse Des Réactions Chimiques

Alkylation

In the presence of strong bases (e.g., NaH or K₂CO₃), alkyl halides react with aminoquinoline derivatives. For example:

-

Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate undergoes S-methylation with CH₃I using NaH in DMF ( ).

Hypothetical Pathway for Methyl 2-aminoquinoline-3-carboxylate :

| Reagent | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| CH₃I | NaH | DMF | 60–80°C | N-Methyl-2-aminoquinoline-3-carboxylate |

Ester Hydrolysis and Derivative Formation

The methyl ester is susceptible to hydrolysis, enabling access to carboxylic acid derivatives:

Saponification

| Reagents/Conditions | Product | Application |

|---|---|---|

| KOH/MeOH, reflux | 2-Aminoquinoline-3-carboxylic acid | Precursor for amides or salts |

Amide Formation

While not directly reported for this compound, analogous esters (e.g., ethyl quinoline-3-carboxylates) react with amines to form carboxamides ( ):

| Ester | Amine | Conditions | Product |

|---|---|---|---|

| Ethyl 6-bromo-4-... | 4-Methoxy-3-nitroaniline | Pd catalysis, CO | 6-Bromo-4-(substituted)quinoline-3-carboxamide |

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (C-5 or C-7) on the quinoline ring. Examples include:

Bromination

Ethyl 4-((4-methoxy-3-nitrophenyl)amino)quinoline-3-carboxylate undergoes bromination at C-6/C-7 positions under standard conditions ( ).

Anticipated Reactivity :

| Electrophile | Conditions | Expected Position | Product |

|---|---|---|---|

| Br₂ | FeBr₃, CH₂Cl₂ | C-5 or C-7 | Mono- or di-brominated derivative |

Reductive Transformations

The amino group can be modified via reduction, though specific examples are scarce. Potential routes include:

Nitro Reduction

If synthesized from a nitro precursor (e.g., nitrocyano olefin), SmI₂-mediated reduction cleanly yields the amine without over-reduction ( ).

Table 1: Synthetic Routes to this compound

| Method | Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| SmI₂ reductive cyclization | Nitrocyano olefin | SmI₂, THF, rt | 80% |

Table 2: Reactivity of Functional Groups

| Group | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 2-Amino | Alkylation | CH₃I, NaH, DMF | N-Methyl derivative |

| 3-Ester | Hydrolysis | KOH/MeOH, reflux | Carboxylic acid |

| Quinoline ring | Bromination | Br₂, FeBr₃ | C-5/C-7 brominated product |

Applications De Recherche Scientifique

Synthesis of Methyl 2-Aminoquinoline-3-Carboxylate

The synthesis of MAQC typically involves several steps, including the Skraup reaction, which is a well-established method for creating quinoline derivatives. The process often begins with an appropriate amino compound and a carboxylic acid derivative, followed by cyclization and methylation steps to yield the final product.

Synthesis Method Overview

- Starting Materials : Amino compounds and carboxylic acids.

- Key Reactions : Skraup reaction, cyclization, and methylation.

- Yield : Generally high yields are reported, making it feasible for large-scale production.

Biological Activities

MAQC exhibits various biological activities that make it a candidate for drug development. Its derivatives have been studied for their potential as therapeutic agents against several diseases.

Antitumor Activity

MAQC and its derivatives have shown promise in antitumor research. The compound's structure allows for modifications that can enhance its biological activity. For instance, certain derivatives have been identified as inhibitors of specific integrins involved in cancer progression and metastasis .

Antiviral Properties

Recent studies indicate that MAQC derivatives may possess antiviral properties, particularly against viruses such as Hepatitis B. Molecular docking studies have suggested that these compounds can inhibit viral replication effectively .

Medicinal Chemistry Applications

MAQC serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

Drug Development

- Inflammatory Diseases : Compounds derived from MAQC have been explored for their potential in treating inflammatory bowel diseases by targeting integrin interactions .

- Antibiotic Development : Derivatives of quinoline structures are known for their antibiotic properties, contributing to the development of new antibiotics .

Case Studies and Research Findings

Several studies have documented the applications of MAQC in drug discovery:

Mécanisme D'action

The mechanism of action of methyl 2-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or bind to receptors, disrupting biological pathways. For example, in antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death .

Comparaison Avec Des Composés Similaires

Quinoline-3-carboxylic acid: Similar structure but lacks the amino group.

2-Aminoquinoline: Lacks the carboxylate group.

Methyl quinoline-3-carboxylate: Lacks the amino group.

Uniqueness: Methyl 2-aminoquinoline-3-carboxylate is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

Methyl 2-aminoquinoline-3-carboxylate, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including cancer treatment, enzyme inhibition, and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

this compound features both an amino group and a carboxylate group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets.

Mechanism of Action

The compound's mechanism of action is primarily linked to its ability to interact with specific enzymes and receptors. Quinoline derivatives are known to influence several biochemical pathways, which can lead to different biological effects such as enzyme inhibition or receptor modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been found to inhibit cell proliferation in various cancer cell lines, demonstrating significant selectivity against tumor cells compared to normal cells. In one study, derivatives showed IC50 values in the nanomolar range against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | 20 |

| 5-Fluorouracil | MDA-MB-231 (TNBC) | 11.73 | - |

This table illustrates the potency of this compound compared to a standard chemotherapeutic agent.

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in cancer progression and other diseases. For example, it has been identified as a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effective minimum inhibitory concentrations (MIC) against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The observed MIC values were as low as 0.25 µg/mL for certain derivatives .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for its therapeutic application. Research indicates that it possesses favorable bioavailability and metabolic stability, making it a viable candidate for further development .

In toxicity studies conducted on animal models, the compound demonstrated no acute toxicity at doses up to 2000 mg/kg . This safety profile is crucial for its potential use in clinical settings.

Propriétés

IUPAC Name |

methyl 2-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHHIMBAUQQIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503759 | |

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75353-50-3 | |

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.